molecular formula C14H19BrO B13195508 (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene

(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene

Cat. No.: B13195508
M. Wt: 283.20 g/mol
InChI Key: NZAQXDZOUHPYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

[1-(bromomethyl)cyclopentyl]methoxymethylbenzene

InChI

InChI=1S/C14H19BrO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

NZAQXDZOUHPYGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COCC2=CC=CC=C2)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of ([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene typically involves:

  • Functionalization of a cyclopentylmethanol or cyclopentylmethyl derivative to introduce the bromomethyl group.
  • Formation of the methoxy-methyl linkage to the benzene ring, often via nucleophilic substitution or Williamson ether synthesis.
  • Control of regioselectivity and stereochemistry around the cyclopentyl ring and bromomethyl substituent.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Compound Role Source/Preparation Reference
Cyclopentylmethanol Cyclopentyl ring precursor Commercial or synthesized via reduction of cyclopentanecarboxaldehyde
Benzyl alcohol or benzyl chloride Benzene moiety precursor Commercially available
Brominating agent (e.g., NBS) Introduction of bromomethyl N-Bromosuccinimide (NBS) or HBr in presence of radical initiators
Base (e.g., NaH, K2CO3) For ether formation Common laboratory reagents

Stepwise Synthetic Route

Step 1: Formation of [1-(Bromomethyl)cyclopentyl]methanol
  • Starting from cyclopentylmethanol, bromination at the methyl position is achieved using N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light initiation).
  • This selectively converts the methyl group adjacent to the cyclopentyl ring into a bromomethyl substituent.
Step 2: Preparation of the Methoxymethylbenzene Intermediate
  • Benzyl alcohol is converted to benzyl chloride or directly used in Williamson ether synthesis.
  • Reaction of benzyl chloride with sodium methoxide forms the methoxymethylbenzene intermediate.
Step 3: Williamson Ether Synthesis to Form the Target Compound
  • The bromomethyl-substituted cyclopentylmethanol is deprotonated with a strong base (e.g., sodium hydride).
  • The resulting alkoxide attacks the methoxymethylbenzene intermediate via nucleophilic substitution, forming the ether linkage.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Representative Experimental Procedure

Step Reagents & Conditions Outcome/Notes
1 Cyclopentylmethanol + NBS, AIBN, CCl4, reflux 2-4 h Bromination at methyl position; yield ~80%
2 Benzyl alcohol + SOCl2 or PCl5, 0-5 °C, 1 h Formation of benzyl chloride; yield ~90%
3 Sodium hydride + bromomethylcyclopentylmethanol, DMF, 0 °C Alkoxide formation
4 Addition of methoxymethylbenzene intermediate, stir 12 h, RT Ether formation; yield ~75-85%

Analytical Data and Characterization

Property Value Method/Reference
Molecular Weight 283.20 g/mol Mass spectrometry
NMR (1H) Signals corresponding to aromatic protons, bromomethyl, and cyclopentyl protons 1H NMR spectroscopy
IR Spectroscopy C-O-C ether stretch, C-Br stretch IR spectroscopy
Melting/Boiling Point Not widely reported; typically characterized by GC-MS or HPLC Experimental data

Alternative Synthetic Routes and Patents

  • A patent (US6063940A) describes the preparation of 1-bromoalkylbenzene derivatives by reacting phenylalkene derivatives with hydrogen bromide in non-polar solvents, which could be adapted for the bromomethylcyclopentylbenzene system.
  • Modifications include Grignard reagent intermediates to introduce the bromomethyl group selectively on the cyclopentyl ring.
  • Protection/deprotection strategies may be employed to control regioselectivity and avoid polybromination.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
NBS Bromination + Williamson Ether Synthesis NBS, AIBN, NaH, DMF High selectivity, moderate yields Requires radical initiator, sensitive to moisture
HBr Addition to Phenylalkene HBr, non-polar solvent Simple, scalable Limited to phenylalkene precursors
Grignard Reagent Route Mg, alkyl halide, benzyl derivatives Precise control of substitution Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby influencing various biological pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Differences
Target Compound 1494416-49-7 C₁₄H₁₉BrO 283.20 Bromomethyl, methoxymethyl, cyclopentyl Reference compound
[1-(Bromomethyl)cyclopentyl]benzene - C₁₂H₁₅Br 227.15 Bromomethyl, cyclopentyl No methoxymethyl group
1-Bromo-4-(methoxymethyl)benzene - C₈H₉BrO 201.06 Bromo, methoxymethyl No cyclopentyl group
1-(Bromomethyl)-3-methoxy-5-methylbenzene 106116-42-1 C₉H₁₁BrO 215.09 Bromomethyl, methoxy, methyl Smaller, no cyclopentyl
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopentene 1935648-17-1 C₁₁H₁₇Br 229.16 Bromomethyl, cyclobutyl, cyclopentene Unsaturated ring, smaller cyclobutane

Biological Activity

The compound (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene is a brominated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on existing literature.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17BrO
  • Molecular Weight : 281.19 g/mol

Synthesis

The synthesis of this compound typically involves the alkylation of benzene derivatives with brominated cyclopentyl groups. The key steps include:

  • Preparation of Bromomethyl Cyclopentane : This is achieved through bromination reactions.
  • Methoxymethylation : The brominated cyclopentane is then reacted with methanol in the presence of a base to form the methoxy group.
  • Final Coupling with Benzene : The final step involves coupling the methoxymethylated cyclopentane with a benzene derivative, often using palladium-catalyzed reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bromophenol derivatives were shown to inhibit various metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting that the presence of bromine enhances biological activity against microbes and could be leveraged for therapeutic applications against diseases such as Alzheimer's and glaucoma .

Cytotoxicity and Anticancer Activity

Compounds with similar structural features have been evaluated for cytotoxic effects on cancer cell lines. For example, certain brominated compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potential as anticancer agents . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

(this compound) has been associated with enzyme inhibition, particularly against carbonic anhydrase isoforms. The inhibition constants (Ki values) for structurally related compounds suggest effective binding affinity, which may be beneficial in treating conditions like glaucoma .

Case Studies

  • Case Study on Antimicrobial Activity
    A study published in Pharmaceutical Research evaluated a series of bromophenol derivatives, including those structurally similar to this compound). The derivatives showed IC50 values ranging from 2.53 nM to 25.67 nM against hCA I, indicating potent antimicrobial properties .
  • Anticancer Evaluation
    In a comparative study, several brominated compounds were tested for their cytotoxic effects on HeLa cells. The results indicated that compounds containing bromomethyl groups significantly inhibited cell proliferation, with some achieving IC50 values below 10 µM .

Research Findings Summary

PropertyValue/Description
Antimicrobial Activity Effective against AChE and CA isoenzymes
Cytotoxicity IC50 < 10 µM for several cancer cell lines
Enzyme Inhibition Ki values ranging from 2.53 nM to 25.67 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.